molecular formula C11H9FO3 B13069235 Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B13069235
M. Wt: 208.18 g/mol
InChI Key: KKCMWXMRNWXGBN-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C11H9FO3. This compound belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base to form the corresponding indene derivative. This intermediate is then subjected to esterification using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a valuable candidate for drug development. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated analogs .

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

methyl 7-fluoro-3-oxo-1,2-dihydroindene-2-carboxylate

InChI

InChI=1S/C11H9FO3/c1-15-11(14)8-5-7-6(10(8)13)3-2-4-9(7)12/h2-4,8H,5H2,1H3

InChI Key

KKCMWXMRNWXGBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C1=O)C=CC=C2F

Origin of Product

United States

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